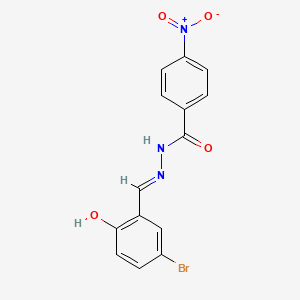
Hept-5-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-5-en-1-ol is an organic compound with the molecular formula C7H14O It is a type of unsaturated alcohol, characterized by the presence of a double bond between the fifth and sixth carbon atoms in its seven-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hept-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-5-en-1-ene. In this method, hept-5-en-1-ene is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: Hept-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hept-5-en-1-al (an aldehyde) or hept-5-enoic acid (a carboxylic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with hydrogen halides (HX) to form hept-5-en-1-yl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrogen halides (HX)
Major Products Formed:
Oxidation: Hept-5-en-1-al, hept-5-enoic acid
Reduction: Heptane
Substitution: Hept-5-en-1-yl halides
Aplicaciones Científicas De Investigación
Hept-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of hept-5-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Hept-5-en-1-ol can be compared with other similar compounds such as:
2,6-Dimethyl-5-hepten-1-ol: This compound has additional methyl groups, which can affect its chemical properties and reactivity.
2-Hepten-1-ol: This isomer has the double bond at a different position, leading to different chemical behavior.
Hept-1-en-5-yn-4-ol: This compound has both a double and a triple bond, making it more reactive in certain chemical reactions.
This compound is unique due to its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H14O |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(Z)-hept-5-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h2-3,8H,4-7H2,1H3/b3-2- |
Clave InChI |
ZUHYIBBOAOBYDJ-IHWYPQMZSA-N |
SMILES isomérico |
C/C=C\CCCCO |
SMILES canónico |
CC=CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972902.png)
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11972910.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11972913.png)
![2-Butyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11972917.png)

![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11972939.png)


![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11972950.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11972952.png)


